1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
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Overview
Description
“1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone” is a chemical compound that belongs to the class of nitrogen heteroarenes known as benzothiazoles . Benzothiazole cores are considered as important classes of nitrogen heteroarenes and possess substantial biological related properties, for instance, anticonvulsant, antimicrobial, antidiabetic, analgesic, and anti-cancer .
Synthesis Analysis
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . For instance, an efficient eco-friendly microwave-assisted synthesis of a similar compound, 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone, was reported through the click cyclocondensation of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone with phenyl acetylene .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been characterized by IR, NMR, MS spectral data, and X-ray diffraction . The crystal structure of a similar compound demonstrated a conventional chair conformation for the piperazine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include “1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone”, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have also been found to have analgesic (pain-relieving) properties . This makes them potentially useful in the development of new pain management medications.
Anti-inflammatory Activity
These compounds have been shown to have anti-inflammatory effects . This could make them useful in treating conditions characterized by inflammation, such as arthritis or certain autoimmune diseases.
Antimicrobial and Antifungal Activities
Thiazole derivatives have been found to have antimicrobial and antifungal properties . This suggests potential uses in the treatment of various bacterial and fungal infections.
Antiviral Activity
Some thiazole derivatives have been found to have antiviral properties . This could potentially make them useful in the treatment of various viral infections.
Antitumor or Cytotoxic Drug Molecules
Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules . This suggests potential applications in the treatment of various forms of cancer.
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective effects . This could potentially make them useful in the treatment of various neurological conditions.
Diuretic Activity
Thiazole derivatives have been found to have diuretic properties . This could potentially make them useful in the treatment of conditions like hypertension or certain kidney disorders.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, often leading to downstream effects such as antioxidant, analgesic, anti-inflammatory activities .
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have a variety of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
Benzothiazole derivatives have gained significant interest due to their pharmaceutical activities, including antimicrobial, antioxidant, antitubercular, anti-inflammatory, antiproliferative, and anticancer . Future research in drug design has been directed to the building of single molecular frameworks of enhanced biological activity through molecular hybridization approach by the combination of two or more pharmacophores with complementary medicinal potentialities .
properties
IUPAC Name |
1-[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-10(18)16-6-8-17(9-7-16)14-15-13-11(19-2)4-3-5-12(13)20-14/h3-5H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBORXAPGJAMFMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone |
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